N-{2-[2-(Piperidin-1-yl)ethoxy]-9H-fluoren-9-yl}-N'-propan-2-ylurea
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Overview
Description
N-{2-[2-(Piperidin-1-yl)ethoxy]-9H-fluoren-9-yl}-N’-propan-2-ylurea is a complex organic compound that features a piperidine ring, an ethoxy group, and a fluorenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(Piperidin-1-yl)ethoxy]-9H-fluoren-9-yl}-N’-propan-2-ylurea typically involves multiple steps. One common approach starts with the preparation of 2-[2-(Piperidin-1-yl)ethoxy]aniline, which is then reacted with fluorenone derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(Piperidin-1-yl)ethoxy]-9H-fluoren-9-yl}-N’-propan-2-ylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring or the ethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce various alcohols or amines .
Scientific Research Applications
N-{2-[2-(Piperidin-1-yl)ethoxy]-9H-fluoren-9-yl}-N’-propan-2-ylurea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and molecular pathways.
Mechanism of Action
The mechanism of action of N-{2-[2-(Piperidin-1-yl)ethoxy]-9H-fluoren-9-yl}-N’-propan-2-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways . Detailed studies, including molecular docking and biochemical assays, are often conducted to elucidate the precise mechanism .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds share structural similarities with N-{2-[2-(Piperidin-1-yl)ethoxy]-9H-fluoren-9-yl}-N’-propan-2-ylurea and are studied for their anti-inflammatory properties.
2-Phenyl-1-[4-(2-Piperidin-1-Yl-Ethoxy)-Phenyl]-1,2,3,4-Tetrahydroisoquinolines: These compounds also contain piperidine and ethoxy groups and are investigated for their pharmacological activities.
Uniqueness
N-{2-[2-(Piperidin-1-yl)ethoxy]-9H-fluoren-9-yl}-N’-propan-2-ylurea is unique due to its combination of a fluorenyl moiety with a piperidine ring and an ethoxy group. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds .
Properties
CAS No. |
489431-22-3 |
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Molecular Formula |
C24H31N3O2 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
1-[2-(2-piperidin-1-ylethoxy)-9H-fluoren-9-yl]-3-propan-2-ylurea |
InChI |
InChI=1S/C24H31N3O2/c1-17(2)25-24(28)26-23-21-9-5-4-8-19(21)20-11-10-18(16-22(20)23)29-15-14-27-12-6-3-7-13-27/h4-5,8-11,16-17,23H,3,6-7,12-15H2,1-2H3,(H2,25,26,28) |
InChI Key |
CMDFRRMXFCTMKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)NC1C2=CC=CC=C2C3=C1C=C(C=C3)OCCN4CCCCC4 |
Origin of Product |
United States |
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